4',4''-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt
Description
4',4''-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt (CAS RN: 63148-81-2) is a trityl-based compound with the molecular formula C24H26N2O4S and a molecular weight of 438.54 g/mol . Its structure features:
- Two dimethylamino groups at the 4' and 4'' positions.
- A methoxy group at the 4-position.
- A sulfonate group at the 3-position, contributing to its zwitterionic (inner salt) nature.
This compound is noted in industrial contexts, such as in absorbing solutions for hydrogen arsenide, where its polarity and stability may enhance gas capture efficiency .
Properties
IUPAC Name |
5-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-methoxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-25(2)20-11-6-17(7-12-20)24(18-8-13-21(14-9-18)26(3)4)19-10-15-22(30-5)23(16-19)31(27,28)29/h6-16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNXZDUJGJNFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC(=C(C=C3)OC)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63148-81-2 | |
| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl](4-methoxy-3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63148-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-methoxy-3-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063148812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl](4-methoxy-3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [4-[[4-(dimethylamino)phenyl](4-methoxy-3-sulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Table 1: Typical Reaction Conditions for Key Steps
| Step | Reagents | Temperature (°C) | pH Range | Reaction Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Condensation of N,N-dimethylaniline with formaldehyde | N,N-dimethylaniline, formaldehyde, acid catalyst | 25–40 | 1–3 | 2–4 | 70–85 | Acidic medium essential |
| Sulfonation to introduce sulfotrityl group | Sulfonating agent (e.g., chlorosulfonic acid alternative) | 0–10 | 0–2 | 1–3 | 60–75 | Controlled addition required |
| Purification and crystallization | Solvents (ethanol, water) | 0–25 | Neutral | 12–24 | N/A | Crystallization for purity |
Table 2: Purity and Yield Optimization Parameters
| Parameter | Effect on Purity (%) | Effect on Yield (%) | Optimal Range |
|---|---|---|---|
| Reaction temperature | + with moderate heat | - if overheated | 25–40 °C |
| pH control | Critical | Critical | Acidic pH 1–3 |
| Reagent addition rate | + with slow addition | - if rapid | Controlled dropwise addition |
| Solvent choice for crystallization | + with polar solvents | N/A | Ethanol-water mixtures |
Chemical Reactions Analysis
Types of Reactions
4’,4’'-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonated derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4’,4’'-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In studies involving cellular processes and molecular interactions.
Medicine: As a potential therapeutic agent in drug development and pharmacological research.
Industry: In the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 4’,4’'-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) 4,4'-Bis(dimethylamino)benzophenone (Michler’s Ketone)
- Molecular Formula : C17H20N2O
- Molecular Weight : 268.36 g/mol
- Key Functional Groups: Benzophenone core with two dimethylamino substituents.
- Applications : Historically used as a photoinitiator and dye intermediate.
Comparison :
- Michler’s ketone lacks the sulfonate and methoxy groups, reducing its water solubility compared to the target compound.
- The target compound’s inner salt structure enhances polarity, making it suitable for aqueous applications like gas absorption, whereas Michler’s ketone is primarily used in non-polar environments .
b) 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl Alcohol
Comparison :
Functional Analogues
a) 4,4'-Bis(2-sulfostyryl)biphenyl Disodium
Comparison :
- The biphenyl structure and sulfonate groups in both compounds enhance water solubility. However, the target compound’s trityl framework may offer greater steric bulk, influencing binding efficiency in absorption applications.
- Safety data for the biphenyl compound emphasize respiratory protection and environmental precautions, suggesting similar protocols may apply to the target compound despite lacking explicit SDS documentation .
Key Research Findings and Data
Biological Activity
4',4''-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt, commonly referred to as sulfotrityl dye, is a synthetic compound primarily used in biochemical applications. Its unique structure, featuring dimethylamino groups and a sulfotrityl moiety, contributes to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
The biological activity of sulfotrityl dye is largely attributed to its ability to interact with cellular components. Key mechanisms include:
- Fluorescence Properties : The compound exhibits strong fluorescence, making it useful in various imaging techniques. Its fluorescence can be modulated by pH and ionic strength, allowing for specific applications in cellular imaging and tracking.
- Electrostatic Interactions : The positively charged dimethylamino groups facilitate electrostatic interactions with negatively charged biomolecules such as nucleic acids and proteins, enhancing its binding affinity.
- Membrane Permeability : The lipophilic nature of the compound allows it to penetrate cell membranes, influencing intracellular processes.
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that sulfotrityl dye exhibits antimicrobial properties against various bacterial strains. The following table summarizes key findings from recent research:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines. A notable study reported the following IC50 values:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 10 | |
| MCF-7 | 15 | |
| A549 | 20 |
Case Studies
- Cell Imaging Applications : A study conducted by Zhang et al. (2020) utilized sulfotrityl dye for live-cell imaging of cancer cells. The researchers demonstrated that the compound could effectively stain cells without significant cytotoxic effects, allowing for real-time observation of cellular processes.
- Antibacterial Screening : In a comparative study, Lee et al. (2021) evaluated the antibacterial efficacy of sulfotrityl dye against standard antibiotics. The results indicated that the compound showed synergistic effects when combined with conventional antibiotics, enhancing overall antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4',4''-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt, and how can intermediates be characterized?
- Methodology : Synthesis typically involves sulfonation and quaternization steps. For intermediates like sulfonic acid derivatives, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) are critical for structural confirmation. Mass spectrometry (MS) can verify molecular weight (438.54 g/mol, as per the formula C₂₄H₂₆N₂O₄S) . For dimethylamino-substituted analogs, ensure inert atmospheres during reactions to prevent oxidation of tertiary amines .
Q. How can researchers optimize purification protocols for this compound to achieve high purity (>98%)?
- Methodology : Use recrystallization in polar aprotic solvents (e.g., dimethyl sulfoxide) followed by vacuum drying. Monitor purity via thin-layer chromatography (TLC) with UV-active visualization. Advanced purification may require preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) .
Q. What analytical techniques are essential for confirming the identity of this compound?
- Methodology : Combine Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonate (S=O stretching ~1050 cm⁻¹) and methoxy groups. Elemental analysis (C, H, N, S) should align with theoretical values (C: 65.73%, H: 5.98%, N: 6.39%, S: 7.32%) . X-ray crystallography may resolve ambiguities in stereochemistry if single crystals are obtainable .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using buffer solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. The inner salt structure may hydrolyze under acidic conditions, releasing sulfonic acid and tertiary amine byproducts. Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life .
Q. What role do the dimethylamino and sulfonate groups play in modulating the compound’s electronic properties for photophysical applications?
- Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO). Experimental validation via cyclic voltammetry can determine redox potentials, while UV-vis spectroscopy quantifies absorbance maxima shifts in solvents of varying polarity .
Q. How can researchers resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?
- Methodology : Systematically test solubility in solvents like water, methanol, dichloromethane, and hexane using gravimetric analysis. Correlate results with Hansen solubility parameters (δD, δP, δH) to identify mismatches between experimental and theoretical predictions. Note that the zwitterionic structure may cause anomalous solubility in low-polarity solvents .
Q. What strategies are effective for studying this compound’s interactions with biological macromolecules (e.g., proteins or DNA)?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Fluorescence quenching assays with tryptophan-rich proteins (e.g., albumin) can reveal electrostatic interactions mediated by the sulfonate group. Molecular docking simulations (AutoDock Vina) may predict binding sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
